N-pentylhydrazinecarbothioamide

Vue d'ensemble

Description

Hydrazinecarbothioamides are a class of compounds that have been extensively studied for their potential pharmacological applications. These compounds are characterized by the presence of a hydrazine group attached to a thiourea moiety, which can be further substituted to enhance their biological activity. The research on these compounds has primarily focused on their anticonvulsant properties, with several studies demonstrating their effectiveness in seizure models . Additionally, some derivatives have been explored for their antimicrobial, antioxidant, and anticancer activities .

Synthesis Analysis

The synthesis of N-pentylhydrazinecarbothioamide derivatives involves the reaction of appropriate precursors under controlled conditions. For instance, N-(4-methoxyphenyl)-2-[4-(4-methylphenoxy) benzylidene]hydrazinecarbothioamide, a compound with significant anticonvulsant activity, was synthesized and evaluated in various seizure models . Similarly, other derivatives have been prepared by treating N-substituted phenylhydrazine carbothioamides with suitable reagents to yield heterocyclic compounds with potential anticonvulsant properties . The synthesis of these compounds often requires refluxing mixtures in solvents like ethanol and characterizing the products using spectral and elemental analyses .

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives is crucial for their biological activity. X-ray crystallography has been employed to determine the crystal and molecular structure of these compounds, revealing details such as the crystal system, space group, and unit cell parameters . Quantum chemical computations using density functional theory (DFT) have also been conducted to determine optimized structure parameters and to evaluate the potential of these molecules for nonlinear optical (NLO) applications .

Chemical Reactions Analysis

Hydrazinecarbothioamide derivatives can undergo various chemical reactions, leading to the formation of new compounds with diverse biological activities. For example, the coupling reaction between N-substituted hex-2-en-ylidene hydrazinecarbothioamides and dichloro-1,4-naphthoquinone results in substituted amino-5-pentenyl-naphtho[2,3-f]-1,3,4-thiadiazepine-6,11-diones and 2-(substituted amino)naphtho[2,3-d]thiazole-4,9-diones . These reactions can be explained by nucleophilic addition to specific carbon atoms of the naphthoquinone.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-pentylhydrazinecarbothioamide derivatives are closely related to their molecular structure and have been characterized using various spectroscopic methods. Techniques such as NMR, FT-IR, FT-Raman, and UV–Vis spectroscopy have been utilized to analyze these compounds . Theoretical calculations have provided insights into their vibrational frequencies, potential energy distribution, and frontier molecular orbital parameters. Additionally, the evaluation of their pharmacokinetic properties and neurotoxicity has been an integral part of understanding their safety and efficacy as potential anticonvulsant agents .

Applications De Recherche Scientifique

Synthesis of New Compounds : N-benzoyl cyanoacetylhydrazine, a related compound, is used in synthesizing heterocyclic compounds with potential biological activity (Mohareb, Ho, & Alfarouk, 2007).

Corrosion Inhibition : Thiosemicarbazides, including derivatives of hydrazinecarbothioamide, have been investigated as corrosion inhibitors for mild steel in acidic media, exhibiting high inhibition efficiencies (Ebenso, Isabirye, & Eddy, 2010).

Cancer Research : N-benzyl-2-isonicotinoylhydrazine-1-carbothioamide and its metal complexes have been synthesized and evaluated for cytotoxicity against cancer cell lines, showing potential as anticancer agents (Abdel‐Rhman, Hussien, Mahmoud, & Hosny, 2019).

Biological Investigations : Studies on N-(pyridin-2-yl)hydrazinecarbothioamide have included molecular docking against bacterial strains, indicating potential antibacterial properties (Abu-Melha, 2018).

Sensor Development : Some derivatives have been used as colorimetric and fluorescent sensors for ions like F− and Cu2+/Hg2+, with applications in bioimaging (Udhayakumari & Velmathi, 2015).

Anticonvulsant Research : N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides have been designed and evaluated for anticonvulsant activity, showing promise in treating seizures (Tripathi & Kumar, 2013).

Antibacterial and Antioxidant Agents : Novel thiosemicarbazones derived from hydrazinecarbothioamide have been investigated for antibacterial and antioxidant activities, with some showing high efficacy against specific pathogens (Karaküçük-Iyidoğan et al., 2014).

Enzyme Inhibition Studies : Thiosemicarbazones including derivatives of hydrazinecarbothioamide have been studied for their inhibitory activities against enzymes like monoamine oxidases and acetylcholinesterase (Mathew et al., 2020).

Safety And Hazards

Propriétés

IUPAC Name |

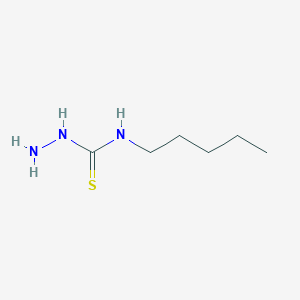

1-amino-3-pentylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3S/c1-2-3-4-5-8-6(10)9-7/h2-5,7H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTMPLHUDNWDCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368859 | |

| Record name | N-pentylhydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-pentylhydrazinecarbothioamide | |

CAS RN |

53347-39-0 | |

| Record name | N-pentylhydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.